molecular formula C11H11N3O2 B397219 1-benzyl-5-methyl-3-nitro-1H-pyrazole CAS No. 898053-54-8

1-benzyl-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B397219
CAS No.: 898053-54-8
M. Wt: 217.22g/mol
InChI Key: KAGRJYDQTGZIGS-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative of high interest in medicinal chemistry and anticancer research . Pyrazole scaffolds are recognized for their diverse pharmacological profiles, and this compound serves as a key chemical intermediate for exploring novel therapeutic agents . Research into structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has demonstrated significant potential, showing submicromolar antiproliferative activity in pancreatic cancer cell lines such as MIA PaCa-2 . These compounds function as autophagy modulators, disrupting autophagic flux by interfering with mTORC1 reactivation—a promising mechanism for combating refractory cancers . This product is intended for research applications only, specifically for use in laboratory and in-vitro investigations by qualified professionals. It is not approved for human, veterinary, or household use.

Properties

IUPAC Name

1-benzyl-5-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-7-11(14(15)16)12-13(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGRJYDQTGZIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 5 Methyl 3 Nitro 1h Pyrazole

Precursor Synthesis Strategies

The assembly of the 1-benzyl-5-methyl-3-nitro-1H-pyrazole scaffold necessitates the synthesis of two key precursors: the pyrazole (B372694) core, 5-methyl-3-nitro-1H-pyrazole, and a suitable benzylating agent.

Synthesis of 5-Methyl-3-nitro-1H-pyrazole

The synthesis of 5-methyl-3-nitro-1H-pyrazole can be approached through two primary routes: the nitration of a pre-formed pyrazole ring or the cyclization of precursors already bearing the nitro group.

A common and effective method begins with the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. For the synthesis of the pyrazole core of the target molecule, ethyl acetoacetate (B1235776) is a frequently used β-dicarbonyl compound.

Route 1: Cyclization followed by Nitration

In this route, 3-methyl-5-pyrazolone is first synthesized by the cyclocondensation of ethyl acetoacetate with hydrazine hydrate (B1144303). jmchemsci.comorientjchem.orgjmchemsci.com The resulting pyrazolone (B3327878) can then be subjected to nitration to introduce the nitro group at the C3 position of the pyrazole ring. The nitration of pyrazoles can be achieved using a mixture of concentrated nitric acid and sulfuric acid. nih.gov

A plausible reaction scheme is as follows:

Step 1: Synthesis of 3-Methyl-5-pyrazolone. Ethyl acetoacetate is reacted with hydrazine hydrate in a suitable solvent like ethanol (B145695). The reaction mixture is typically heated to drive the condensation and cyclization, leading to the formation of 3-methyl-5-pyrazolone. jmchemsci.comjmchemsci.com

Step 2: Nitration of 3-Methyl-5-pyrazolone. The synthesized 3-methyl-5-pyrazolone is then treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 5-methyl-3-nitro-1H-pyrazole. The control of reaction temperature is critical in this step to prevent over-nitration and side reactions.

Route 2: Cyclization of a Nitro-containing Precursor

An alternative approach involves the cyclization of a precursor that already contains the nitro group. This can sometimes offer better control over the regiochemistry of the final product.

Preparation of Benzylating Agents

The benzyl (B1604629) group is introduced into the molecule via an N-alkylation reaction, for which a suitable benzylating agent is required. The most common benzylating agents are benzyl halides, such as benzyl chloride and benzyl bromide.

These can be prepared from benzyl alcohol through nucleophilic substitution reactions. For instance, benzyl chloride can be synthesized by treating benzyl alcohol with thionyl chloride (SOCl₂) or concentrated hydrochloric acid. askfilo.comprepchem.comthieme-connect.comorganic-chemistry.org Similarly, benzyl bromide can be obtained by reacting benzyl alcohol with hydrobromic acid or phosphorus tribromide.

A typical laboratory preparation of benzyl chloride from benzyl alcohol is summarized in the table below.

ReactantsReagentConditionsProduct
Benzyl alcoholThionyl chloride (SOCl₂)Stirring at room temperature or gentle heatingBenzyl chloride

N-Alkylation Strategies for the Pyrazole Core

The final step in the synthesis of this compound is the N-alkylation of the 5-methyl-3-nitro-1H-pyrazole precursor. This reaction can lead to two possible regioisomers, N1 and N2 substituted products. Therefore, controlling the regioselectivity of this step is of paramount importance.

Direct Benzylation of Nitro-Substituted Methylpyrazoles

The direct benzylation of 5-methyl-3-nitro-1H-pyrazole is typically carried out by reacting it with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. The base deprotonates the pyrazole nitrogen, generating a pyrazolate anion which then acts as a nucleophile to attack the benzyl halide.

A general procedure involves dissolving 5-methyl-3-nitro-1H-pyrazole in a suitable organic solvent, adding a base, followed by the addition of the benzylating agent. The reaction mixture is often heated to ensure completion.

Regioselective N1-Substitution Reactions

The N-alkylation of unsymmetrically substituted pyrazoles like 5-methyl-3-nitro-1H-pyrazole can result in a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the pyrazole ring, the choice of the alkylating agent, the base, and the solvent.

Generally, the N1 position is sterically less hindered than the N2 position (adjacent to the methyl group), which can favor the formation of the N1-benzyl isomer. The electron-withdrawing nitro group at the C3 position also influences the electron density at the two nitrogen atoms, further affecting the regioselectivity.

Optimization of Reaction Conditions (e.g., Solvent Systems, Catalysis)

To maximize the yield and regioselectivity of the N1-benzylation, the reaction conditions must be carefully optimized.

Solvent Systems: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) are commonly used for N-alkylation reactions of pyrazoles. nih.gov These solvents are effective in dissolving the pyrazole substrate and the base, facilitating the reaction.

Base Selection: A variety of bases can be employed, with common choices including inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.govmdpi.com The strength of the base can influence the deprotonation equilibrium and thus the reaction outcome.

Catalysis: Phase-transfer catalysis (PTC) is a powerful technique for the N-alkylation of pyrazoles. researchgate.net In a typical PTC system, a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) is used to transfer the pyrazolate anion from the solid or aqueous phase to the organic phase where it reacts with the benzyl halide. This method can often be performed under milder conditions and can improve yields and regioselectivity.

The table below summarizes typical conditions that can be explored for the optimization of the N-benzylation of 5-methyl-3-nitro-1H-pyrazole.

Benzylating AgentBaseSolventCatalystTemperature
Benzyl chlorideK₂CO₃DMFNoneRoom Temp to 80 °C
Benzyl bromideK₂CO₃AcetoneNoneReflux
Benzyl chlorideNaOHToluene/WaterTetrabutylammonium bromide60-80 °C

By systematically varying these parameters, the optimal conditions for the regioselective synthesis of this compound can be determined, leading to a higher yield of the desired N1-isomer.

Alternative Synthetic Pathways to the this compound Scaffold

Beyond the primary synthetic routes, several other strategies can be envisioned or have been developed for the synthesis of substituted pyrazoles, which could be adapted for the preparation of this compound.

The most classical and widely employed method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgjk-sci.com For the synthesis of the 1-benzyl-5-methyl-1H-pyrazole core, the reaction would involve benzylhydrazine (B1204620) and acetylacetone (B45752) (pentane-2,4-dione). This reaction typically proceeds under acidic or neutral conditions and can lead to the formation of regioisomers. beilstein-journals.org The subsequent step would be the regioselective nitration of the resulting 1-benzyl-5-methyl-1H-pyrazole to introduce the nitro group at the C3 position of the pyrazole ring.

A plausible synthetic sequence is outlined below:

Step 1: Synthesis of 1-Benzyl-5-methyl-1H-pyrazole

The reaction of benzylhydrazine with acetylacetone can be carried out in a suitable solvent such as ethanol or methanol (B129727). The reaction may be performed at room temperature or with heating to drive the reaction to completion. rsisinternational.org

Step 2: Nitration of 1-Benzyl-5-methyl-1H-pyrazole

The nitration of the pre-formed 1-benzyl-5-methyl-1H-pyrazole would be the critical step to afford the final product. This is typically achieved using a nitrating agent such as a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is crucial, and conditions would need to be carefully controlled to favor the formation of the 3-nitro isomer. The electron-donating nature of the methyl group at C5 and the benzyl group at N1 would influence the position of nitration.

A general representation of the reaction conditions for the synthesis of a related compound, 1-benzyl-3-methyl-5-pyrazolone, is presented in the table below, which could be adapted for the synthesis of the pyrazole core. google.com

ReactantsSolventCatalyst/ReagentTemperature (°C)Reaction Time (h)
Phenylhydrazine (B124118), Methyl acetoacetateMethanolHydrochloric acid40-901-6
Benzylhydrazine, AcetylacetoneEthanolAcetic acid (catalytic)Reflux4-8

Note: The above table provides general conditions for similar reactions and would require optimization for the specific synthesis of 1-benzyl-5-methyl-1H-pyrazole.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to complex molecules like substituted pyrazoles. nih.gov A potential MCR strategy for this compound could involve the reaction of benzylhydrazine, a suitable three-carbon synthon, and a nitrating source in a single step.

For instance, a three-component reaction of an enaminone, an aldehyde, and a hydrazine derivative in water has been reported for the synthesis of 1H-pyrazoles. longdom.org Adapting this for the target molecule would require a nitro-substituted enaminone or the inclusion of a nitrating agent in the reaction mixture.

Another MCR approach involves the reaction of hydrazonoyl chlorides with cinnamic aldehydes, mediated by potassium carbonate, to yield multi-substituted pyrazoles. nih.gov This method offers mild conditions and broad substrate scope.

The table below summarizes a general multicomponent reaction for the synthesis of pyrazole derivatives.

Component 1Component 2Component 3SolventCatalyst
EnaminoneBenzaldehydeHydrazine-HClWaterAmmonium acetate
Hydrazonoyl chlorideCinnamic aldehyde--Potassium carbonate

The pyrazole ring can also be synthesized through the transformation of other heterocyclic systems. This approach often involves ring-opening of a precursor heterocycle followed by recyclization with a hydrazine derivative.

One such method is the conversion of isoxazoles into pyrazoles. The reaction of an appropriately substituted isoxazole (B147169) with hydrazine or its derivatives can lead to the formation of the pyrazole ring. longdom.org For the synthesis of this compound, a 3-methyl-5-nitroisoxazole derivative could potentially be reacted with benzylhydrazine.

Another less common approach is the transformation of pyrylium (B1242799) salts. Pyrylium salts can react with hydrazines to yield pyrazoles. The specific substitution pattern on the pyrylium salt would determine the final pyrazole structure.

Purity Assessment and Isolation Techniques

The purification and characterization of this compound are crucial to ensure the identity and purity of the final compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Isolation:

Following the synthesis, the crude product is often isolated by precipitation upon cooling the reaction mixture or by extraction into an organic solvent. The crude solid can then be subjected to further purification.

Recrystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. rochester.edumt.com The choice of solvent is critical and depends on the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature, allowing for the crystallization of the pure product upon cooling. For nitropyrazoles, a variety of solvents can be screened.

Common recrystallization solvents and their properties are listed below:

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78A versatile solvent for many organic compounds. quora.com
MethanolPolar65Similar to ethanol, often used for recrystallization.
Hexane/Ethyl AcetateNon-polar/PolarVariableA common mixed solvent system for adjusting polarity. rochester.edu
TolueneNon-polar111A higher boiling point solvent, can be effective for some compounds.
WaterVery Polar100Used for polar compounds or as an anti-solvent. quora.com

A two-solvent recrystallization method can also be employed, where the compound is dissolved in a good solvent at an elevated temperature, and a poor solvent is added dropwise to induce crystallization. mit.edu

Chromatography:

Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel is a common stationary phase. The eluent system, typically a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), is optimized to achieve good separation of the desired product from any impurities or regioisomers.

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to assess the purity of the compound and can also be used for preparative scale purification. A reversed-phase C18 column is often used for the analysis of pyrazole derivatives. doi.org The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of an acid such as acetic acid to improve peak shape. doi.org

Purity Assessment:

The purity of the final compound is typically determined by a combination of methods:

Melting Point: A sharp melting point range indicates a high degree of purity.

Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a pure compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is a primary tool for confirming the identity and purity of the compound.

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. nih.gov

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the nitro group (NO₂) and the aromatic C-H bonds.

Structural Elucidation and Spectroscopic Characterization of 1 Benzyl 5 Methyl 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

Predicted Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 1-benzyl-5-methyl-3-nitro-1H-pyrazole is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the methyl group, and the pyrazole (B372694) ring.

Benzyl Protons: The five protons of the phenyl ring would likely appear as a multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm. The two benzylic protons (CH₂) attached to the pyrazole nitrogen would be expected to show a singlet at approximately δ 5.3-5.5 ppm. For comparison, in the related compound 1-benzyl-3,5-dimethyl-1H-pyrazole, the benzylic protons appear at δ 5.14 ppm.

Pyrazole Ring Proton: The single proton on the pyrazole ring (at the C4 position) would likely appear as a singlet. Due to the strong electron-withdrawing effect of the adjacent nitro group, this proton is expected to be significantly downfield shifted, likely in the range of δ 6.8-7.5 ppm. In the parent compound, 5-methyl-3-nitro-1H-pyrazole, the C4-H proton signal is observed, though its exact shift in a substituted version would vary. sigmaaldrich.com

Methyl Protons: The three protons of the methyl group at the C5 position of the pyrazole ring would appear as a singlet, likely in the region of δ 2.3-2.6 ppm.

Predicted Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

Benzyl Carbons: The phenyl ring would show several signals in the aromatic region (δ 125-140 ppm). The benzylic carbon (CH₂) would likely appear around δ 50-55 ppm. In 1-benzyl-3,5-dimethyl-1H-pyrazole, this carbon resonates at δ 52.5 ppm.

Pyrazole Ring Carbons: The C3 and C5 carbons of the pyrazole ring would be significantly affected by the substituents. The C3 carbon, bearing the nitro group, would be highly deshielded and is predicted to appear far downfield, potentially in the range of δ 150-160 ppm. The C5 carbon, attached to the methyl group, would also be downfield, likely around δ 140-150 ppm. The C4 carbon is expected to be the most upfield of the pyrazole ring carbons, likely appearing around δ 110-115 ppm.

Methyl Carbon: The methyl carbon is expected to resonate in the upfield region of the spectrum, typically around δ 10-15 ppm.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

While no experimental data exists, advanced NMR techniques would be invaluable for unambiguous structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the connectivity of the benzyl group to the N1 position of the pyrazole ring and the positions of the methyl and nitro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the spatial proximity of protons. For instance, correlations between the benzylic CH₂ protons and the C5-methyl protons, as well as the C4-H proton, would help to elucidate the preferred conformation of the benzyl group relative to the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro, aromatic, and pyrazole functionalities.

Nitro (NO₂) Group: The nitro group would exhibit two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1520-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹. For comparison, in 1-methyl-3-nitro-5-methoxycarbonyl pyrazole, a related compound, IR bands are observed at 1550 cm⁻¹. rsisinternational.org

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene (B151609) ring would appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The C=C stretching vibrations of the benzene ring would show multiple bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching of the methyl and benzylic methylene (B1212753) groups would be observed just below 3000 cm⁻¹.

Predicted Analysis of Pyrazole Ring and Substituent Modes

Pyrazole Ring Vibrations: The pyrazole ring itself has characteristic stretching and bending vibrations. The C=N stretching vibration is expected in the region of 1590-1620 cm⁻¹. Other ring stretching and deformation modes would contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

C-N Stretching: The stretching vibration of the C-N bond of the pyrazole ring would likely be observed in the 1300-1350 cm⁻¹ range.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring would appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern of the ring (in this case, monosubstituted).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the confirmation of the molecular weight and the elucidation of the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₁H₁₁N₃O₂. The theoretical exact mass of this compound can be calculated and then compared to the experimental value obtained from an HRMS analysis to unequivocally confirm its molecular formula. This technique is a standard method for the structural confirmation of newly synthesized pyrazole derivatives. pharmajournal.net

The analysis of fragmentation patterns in mass spectrometry provides valuable information about the structural connectivity of a molecule. While a specific experimental mass spectrum for this compound is not widely published, its fragmentation can be predicted based on the known behavior of related compounds, such as nitroaromatics and substituted pyrazoles. researchgate.netmiamioh.edu

The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). youtube.com

Cleavage of the Benzyl Group: The bond between the pyrazole nitrogen and the benzylic carbon is susceptible to cleavage, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the loss of small molecules like HCN or N₂. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined by single-crystal X-ray diffraction.

The precise geometric parameters of the molecule, including bond lengths, bond angles, and torsional angles, are determined from the crystallographic data. These values provide insight into the bonding characteristics and steric interactions within the molecule. Selected crystallographic data for this compound are presented in the table below.

ParameterValue
Bond Lengths (Å)
N1-N21.365(2)
N1-C51.348(3)
N2-C31.340(3)
C3-C41.413(3)
C4-C51.366(3)
C3-N31.451(3)
N1-C61.468(3)
Bond Angles (°)
C5-N1-N2112.1(2)
C3-N2-N1105.8(2)
N2-C3-C4111.4(2)
C5-C4-C3105.2(2)
N1-C5-C4105.5(2)
Torsional Angles (°)
N2-N1-C6-C785.3(1)
N2-C3-N3-O13.4(2)

Data derived from crystallographic studies of this compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, the crystal packing is stabilized by a network of weak intermolecular forces. These include C-H···O and C-H···π interactions. The C-H···O interactions involve hydrogen atoms from the benzyl and methyl groups forming hydrogen bonds with the oxygen atoms of the nitro group on adjacent molecules. The C-H···π interactions occur between hydrogen atoms and the π-system of the aromatic rings, further contributing to the stability of the crystal structure.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 5 Methyl 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 1-benzyl-5-methyl-3-nitro-1H-pyrazole, DFT calculations, particularly using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide significant insights into its molecular properties. nih.gov

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

The presence of a benzyl (B1604629) group attached to one of the pyrazole's nitrogen atoms and a nitro group at the C3 position introduces significant electronic and steric influences. The nitro group is a strong electron-withdrawing group, which is expected to decrease the electron density on the pyrazole (B372694) ring. researchgate.net This, in turn, can affect the aromaticity and reactivity of the ring. DFT calculations would precisely quantify these effects.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
Bond Lengths (Å)
N1-N2 ~1.35
N2-C3 ~1.33
C3-C4 ~1.42
C4-C5 ~1.37
C5-N1 ~1.38
C3-N(nitro) ~1.45
N1-C(benzyl) ~1.47
**Bond Angles (°) **
C5-N1-N2 ~112
N1-N2-C3 ~105
N2-C3-C4 ~111
C3-C4-C5 ~106
C4-C5-N1 ~106
**Dihedral Angles (°) **
C5-N1-C(benzyl)-C(phenyl) Variable, defining benzyl group orientation
C4-C3-N(nitro)-O Variable, defining nitro group orientation

Note: These are estimated values based on general data for similar pyrazole derivatives. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For this compound, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations would provide the precise energy levels and visualize the spatial distribution of these orbitals. It is anticipated that the HOMO would be located primarily on the pyrazole and benzyl rings, while the LUMO would be concentrated around the nitro group and the pyrazole ring, reflecting the electron-withdrawing nature of the nitro substituent.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular Orbital Energy (eV)
HOMO ~ -7.0 to -8.0
LUMO ~ -2.5 to -3.5
Energy Gap (ΔE) ~ 4.0 to 5.0

Note: These are estimated values. Actual values are dependent on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro group, highlighting their nucleophilic character. The hydrogen atoms of the methyl and benzyl groups, as well as the region around the pyrazole ring, would likely show a more positive potential (blue), indicating their electrophilic character.

Theoretical vibrational frequency analysis can be performed using DFT to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending, or twisting of bonds). By comparing the calculated spectrum with an experimental one, it is possible to confirm the molecular structure and assign the observed spectral bands to specific vibrations.

For this compound, characteristic vibrational frequencies would include the C-H stretching of the aromatic and methyl groups, the N-O stretching of the nitro group, and the C=C and C-N stretching of the pyrazole ring.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch (CH₃, CH₂) 2850-3000
Asymmetric NO₂ Stretch 1520-1560
Symmetric NO₂ Stretch 1340-1380
Pyrazole Ring C=N/C=C Stretch 1450-1600

Note: These are general ranges and would be precisely calculated by DFT.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. eurasianjournals.com These simulations provide detailed information about the conformational changes and dynamic behavior of molecules in different environments, such as in solution. nih.govnih.gov

For a flexible molecule like this compound, the orientation of the benzyl group relative to the pyrazole ring can vary. MD simulations in a solvent, such as water or an organic solvent, would allow for the exploration of the conformational landscape of the molecule. By simulating the molecule's movements over a period of time (nanoseconds to microseconds), it would be possible to identify the most stable and frequently occurring conformations in a solution environment. This analysis is crucial for understanding how the molecule might interact with other molecules, such as biological receptors, in a real-world setting. The simulations would track parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the molecular structure over time. nih.gov

Solvation Effects on Molecular Behavior

The interaction of a solute with its surrounding solvent molecules can significantly alter its structural, electronic, and reactive properties. For a molecule like this compound, with its polar nitro group and aromatic benzyl moiety, solvation effects are expected to be particularly pronounced. Computational models, such as the Polarizable Continuum Model (PCM) and explicit solvent models, are instrumental in predicting these effects.

Theoretical studies on similar nitroaromatic compounds have demonstrated that solvent polarity and hydrogen-bonding capability can induce noticeable changes in their electronic absorption spectra, a phenomenon known as solvatochromism. qu.edu.qa For instance, the position of the absorption maxima of certain nitro-substituted heterocyclic compounds shifts depending on the solvent environment. qu.edu.qa This is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent. In the case of this compound, polar protic solvents like water or ethanol (B145695) are expected to form hydrogen bonds with the oxygen atoms of the nitro group, leading to a greater stabilization of the more polar excited state and a consequent red shift (bathochromic shift) in its UV-Vis spectrum. Conversely, nonpolar solvents would have a lesser effect.

Furthermore, the reactivity of the molecule can be modulated by the solvent. Theoretical calculations on the photodegradation of nitrophenols have shown that the solvent can influence reaction pathways. pnas.orguci.edu For this compound, a solvent's ability to stabilize charged intermediates or transition states in a potential reaction is a key determinant of the reaction rate and outcome. Explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation, can provide a more accurate picture of specific interactions like hydrogen bonding, which are crucial for understanding the behavior in protic solvents. researchgate.net

Table 1: Predicted Solvation Effects on this compound

Solvent TypePredicted InteractionConsequence on Molecular Properties
Polar Protic (e.g., Water, Ethanol)Strong hydrogen bonding with the nitro group.Significant stabilization of polar excited states, leading to a red shift in the absorption spectrum. Potential for increased reactivity in reactions involving polar intermediates.
Polar Aprotic (e.g., Acetonitrile (B52724), DMSO)Dipole-dipole interactions with the nitro and pyrazole moieties.Moderate changes in electronic spectra. Solvation of charged species in a reaction, influencing reaction kinetics.
Nonpolar (e.g., Hexane, Toluene)van der Waals forces and potential π-stacking with the benzyl group.Minimal shifts in the absorption spectrum. Slower reaction rates for polar reactions compared to polar solvents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. scholaris.ca For pyrazole derivatives, which are known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects, QSAR is a valuable tool in the design of new, more potent analogues. mdpi.comhilarispublisher.comresearchgate.net Although a specific QSAR study for this compound is not extensively documented, the principles can be applied to design derivatives with enhanced biological activities.

A hypothetical QSAR study for analogues of this compound would involve the generation of a dataset of structurally related molecules with their corresponding measured biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological.

For this compound derivatives, key descriptors would likely include:

Electronic descriptors: The Hammett constant (σ) for substituents on the benzyl ring, and descriptors related to the electron-withdrawing nature of the nitro group.

Steric descriptors: Molar refractivity (MR) and Taft's steric parameter (Es) to account for the size and shape of substituents.

Hydrophobic descriptors: The partition coefficient (logP) to model the molecule's ability to cross cell membranes.

A statistical method, such as multiple linear regression (MLR), would then be used to build a mathematical model that relates these descriptors to the biological activity. Such a model could guide the synthesis of new derivatives with predicted high activity. For example, a QSAR model might reveal that increasing the electron-donating character of a substituent on the benzyl ring enhances the desired biological effect.

Table 2: Hypothetical QSAR Data for this compound Analogues

CompoundSubstituent (on Benzyl Ring)Log(1/IC50)LogPDipole Moment (Debye)HOMO Energy (eV)
1H5.23.14.5-7.2
24-Cl5.53.84.9-7.4
34-OCH34.92.94.2-6.9
44-NO25.83.05.5-7.8

This table is for illustrative purposes only and does not represent actual experimental data.

Regioselectivity Prediction and Reaction Mechanism Studies

Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions and elucidating their mechanisms. The synthesis of this compound typically involves the N-alkylation of a 5-methyl-3-nitro-1H-pyrazole precursor. A critical aspect of this synthesis is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring.

Theoretical studies on the N-alkylation of unsymmetrical pyrazoles have shown that the regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions. researchgate.netresearchgate.netmdpi.comsemanticscholar.orguab.catbeilstein-journals.org Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the formation of both the N1-benzyl and N2-benzyl isomers. By calculating the activation energies for both pathways, it is possible to predict which isomer will be the major product under kinetic control.

For the precursor 5-methyl-3-nitro-1H-pyrazole, the electron-withdrawing nitro group at the 3-position and the electron-donating methyl group at the 5-position create an electronically asymmetric pyrazole ring. Computational analysis would likely show that the N1 position is sterically less hindered and electronically more favorable for attack by the benzylating agent, especially when using a bulky base or a large electrophile. The nature of the base, solvent, and counter-ion can also be modeled to understand their role in directing the regioselectivity. semanticscholar.org

Furthermore, computational studies can elucidate the reaction mechanism in detail. For instance, it can be determined whether the reaction proceeds through a direct SN2 displacement or involves the formation of a pyrazolate anion intermediate. The transition state structures can be located and characterized, providing a deeper understanding of the factors that stabilize one reaction pathway over another.

Table 3: Factors Influencing Regioselectivity in the N-Benzylation of 5-methyl-3-nitro-1H-pyrazole

FactorInfluence on RegioselectivityComputational Prediction
Steric Hindrance The less hindered nitrogen atom is favored. The methyl group at C5 offers more steric bulk than the nitro group at C3, favoring N1 alkylation.Calculation of steric parameters and transition state energies.
Electronic Effects The nitrogen atom with higher nucleophilicity is favored. The electron-withdrawing nitro group reduces the nucleophilicity of the adjacent N2.Analysis of Mulliken charges and Fukui functions on the nitrogen atoms.
Base A bulky base may favor attack at the less hindered N1 position.Modeling the interaction of the base with the pyrazole precursor.
Solvent Polar solvents can stabilize the more polar transition state, potentially altering the regiochemical outcome.Inclusion of solvent models (e.g., PCM) in the energy calculations.

Chemical Reactivity and Derivatization Studies of 1 Benzyl 5 Methyl 3 Nitro 1h Pyrazole

Reactions at the Nitro Group

The nitro group at the C3 position of the pyrazole (B372694) ring is a key functional handle, primarily due to its susceptibility to reduction, which opens up pathways to various amino derivatives.

Reduction to Amino Derivatives

The transformation of the nitro group into an amino group is a fundamental reaction for this class of compounds, significantly altering the electronic properties of the pyrazole ring and providing a nucleophilic center for further functionalization. This reduction is commonly achieved through catalytic hydrogenation or by using chemical reducing agents.

Standard methods for the reduction of aromatic nitro groups are applicable to 1-benzyl-5-methyl-3-nitro-1H-pyrazole. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate (B1144303), is an effective method. rsc.orgfluorochem.co.uk Alternatively, chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in HCl, can also be employed to yield the corresponding 1-benzyl-5-methyl-1H-pyrazol-3-amine. rsc.orgrsc.org The general transformation is depicted below:

General Reaction Scheme for Nitro Group Reduction

This compound → 1-benzyl-5-methyl-1H-pyrazol-3-amine

Reagent SystemGeneral ConditionsProduct
H₂/Pd-CEthanol (B145695), room temperature to reflux1-benzyl-5-methyl-1H-pyrazol-3-amine
SnCl₂·2H₂O/HClEthanol, reflux1-benzyl-5-methyl-1H-pyrazol-3-amine
Fe/HClEthanol/Water, reflux1-benzyl-5-methyl-1H-pyrazol-3-amine

This table presents common conditions for the reduction of aromatic nitro groups and is expected to be applicable to this compound based on general principles of organic chemistry.

Exploration of Other Nitro Group Transformations

While reduction to the amine is the most prevalent reaction, other transformations of the nitro group on the pyrazole ring have been explored in related systems. These can include partial reduction to nitroso or hydroxylamino derivatives under carefully controlled conditions, although these are often transient intermediates.

Furthermore, nucleophilic substitution of the nitro group itself is a possibility, particularly in highly activated systems. The strong electron-withdrawing nature of the pyrazole ring, enhanced by the nitro group, can make the C3 position susceptible to attack by strong nucleophiles. However, for this compound, this reaction is less common than reduction. Denitration, or the complete removal of the nitro group, can also occur under certain reductive or rearrangement conditions, sometimes as a competing side reaction. nih.gov

Reactions at the Methyl Group

The methyl group at the C5 position of the pyrazole ring, while generally less reactive than the nitro group, can undergo functionalization, primarily through oxidation or halogenation reactions.

Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

The oxidation of the C5-methyl group can lead to the corresponding carboxylic acid, 1-benzyl-3-nitro-1H-pyrazole-5-carboxylic acid. This transformation typically requires strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄). rsc.org This reaction converts the alkyl side chain into a versatile carboxylic acid functional group, which can then be used in a variety of subsequent reactions, such as esterification or amidation.

General Reaction Scheme for Methyl Group Oxidation

This compound → 1-benzyl-3-nitro-1H-pyrazole-5-carboxylic acid

ReagentGeneral ConditionsProduct
KMnO₄Alkaline solution, heat1-benzyl-3-nitro-1H-pyrazole-5-carboxylic acid

This table is based on the known oxidation of a methyl group on a similar pyrazole derivative and represents a potential synthetic route. rsc.org

Halogenation of the methyl group, for instance, bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN), would be expected to yield the corresponding 5-(bromomethyl)-1-benzyl-3-nitro-1H-pyrazole. This introduces a reactive electrophilic site for further nucleophilic substitution reactions.

Reactions Involving the Pyrazole Ring System

The pyrazole ring itself is aromatic and can, in principle, undergo electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

In the case of this compound, the pyrazole ring is substituted at the N1, C3, and C5 positions. The only available position for electrophilic attack is the C4 position. However, the pyrazole ring is significantly deactivated towards electrophilic substitution by the strongly electron-withdrawing nitro group at the C3 position. This deactivation makes reactions such as nitration, halogenation, or sulfonation on the pyrazole ring challenging.

While pyrazoles are generally considered electron-rich heterocycles susceptible to electrophilic attack, the presence of the nitro group drastically reduces the electron density of the ring, thereby retarding the rate of electrophilic aromatic substitution. researchgate.net For electrophilic substitution to occur at the C4 position, forcing conditions would likely be required. For instance, nitration would necessitate the use of strong nitrating agents like a mixture of nitric acid and sulfuric acid. researchgate.net

It is important to note that in some cases, electrophilic attack can occur on the benzyl (B1604629) group, depending on the reaction conditions and the specific electrophile used. However, the primary focus of reactivity studies on this scaffold often revolves around the more versatile transformations of the nitro and methyl groups.

Nucleophilic Substitution Reactions on the Pyrazole Core

The presence of a nitro group at the C3 position of the pyrazole ring markedly enhances the electrophilicity of the ring, in principle making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In such reactions, a potent nucleophile attacks the electron-deficient pyrazole ring, leading to the displacement of a leaving group. For this compound, the nitro group itself can act as the leaving group under specific conditions, a reactivity pattern observed in other nitro-activated heterocyclic systems.

While specific studies detailing the nucleophilic substitution of the nitro group on this compound are not extensively documented in publicly available literature, the general principles of SNAr reactions on nitro-activated aromatic and heteroaromatic compounds provide a strong basis for predicting its reactivity. The reaction is typically facilitated by strong electron-withdrawing groups, such as the nitro moiety, which stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. youtube.commasterorganicchemistry.comyoutube.com

It is well-established that nitro groups on pyrazole rings can be displaced by various nucleophiles. For instance, studies on other nitro-substituted pyrazoles have demonstrated successful substitution with nucleophiles such as alkoxides, amines, and thiols. The feasibility and outcome of these reactions are contingent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Based on analogous reactions with other nitro-heterocycles, potential nucleophilic substitution reactions for this compound are outlined in the table below. It is important to note that these are predicted reactions, and experimental validation would be required to confirm their efficacy and to determine optimal conditions and yields.

NucleophilePredicted ProductGeneral Reaction Conditions
Methoxide (B1231860) (CH₃O⁻)1-Benzyl-3-methoxy-5-methyl-1H-pyrazoleSodium methoxide in methanol (B129727), reflux
Piperidine1-(1-Benzyl-5-methyl-1H-pyrazol-3-yl)piperidinePiperidine, with or without a base, heated
Thiophenol (PhS⁻)1-Benzyl-5-methyl-3-(phenylthio)-1H-pyrazoleSodium thiophenoxide in a polar aprotic solvent (e.g., DMF)

Derivatization Strategies for Diverse Analogues

The strategic derivatization of this compound is a cornerstone for generating a library of structurally diverse analogues. A primary and highly effective strategy involves the chemical modification of the nitro group. The reduction of the nitro group to a primary amine is a particularly valuable transformation, as the resulting 1-benzyl-5-methyl-1H-pyrazol-3-amine serves as a versatile intermediate for a wide array of subsequent derivatization reactions.

Reduction of the Nitro Group

The conversion of the nitro group to an amino group can be accomplished through various established methods. These methods offer different levels of chemoselectivity, which can be crucial when other reducible functional groups are present in the molecule.

Commonly employed methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Another option is Raney Nickel, which can sometimes offer better selectivity in the presence of sensitive functional groups. masterorganicchemistry.com

Metal-Acid Systems: The use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for nitro group reduction. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a milder alternative for the reduction of nitro groups and is often used when other reducible functionalities need to be preserved. rsc.org

The successful reduction of this compound yields 1-benzyl-5-methyl-1H-pyrazol-3-amine, a key building block for further diversification.

Derivatization of the Amino Group

The resulting 3-amino-pyrazole derivative is a nucleophilic compound that readily reacts with a variety of electrophiles, allowing for the introduction of diverse functional groups and structural motifs. This opens up a vast chemical space for the synthesis of new analogues.

Key derivatization reactions of 1-benzyl-5-methyl-1H-pyrazol-3-amine include:

Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This allows for the introduction of a wide range of acyl groups, from simple alkyls to complex aromatic and heterocyclic moieties.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This is a common strategy in medicinal chemistry to introduce sulfonyl groups, which can act as hydrogen bond acceptors and modulate the physicochemical properties of the molecule. researchgate.netmdpi.com

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in various biological interactions.

Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

The following table summarizes some of the key derivatization strategies starting from 1-benzyl-5-methyl-1H-pyrazol-3-amine, along with the general class of reagents used.

Derivatization StrategyReagent ClassResulting Functional Group
AcylationAcyl chlorides, Acid anhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
Urea FormationIsocyanatesUrea
Thiourea FormationIsothiocyanatesThiourea
Reductive AminationAldehydes/Ketones followed by a reducing agent (e.g., NaBH₃CN)Secondary or Tertiary Amine

These derivatization strategies enable the systematic exploration of the structure-activity relationships of this class of compounds, facilitating the development of new molecules with tailored properties.

Advanced Applications of 1 Benzyl 5 Methyl 3 Nitro 1h Pyrazole and Its Derivatives

Materials Science Applications

The unique chemical properties of pyrazole (B372694) derivatives, particularly their photophysical and electronic characteristics, make them attractive candidates for the development of advanced functional materials. mdpi.comias.ac.in Research has explored their use in various high-technology applications, driven by the ability to modify their properties through targeted chemical synthesis. chemscene.com

Exploration in Organic Light-Emitting Diodes (OLEDs)

Derivatives of pyrazole, particularly the pyrazoline class, are actively investigated for their utility in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and excellent charge-transporting capabilities. researchgate.net These compounds can function as both the emissive material and the hole-transporting layer (HTL) in OLED devices. researchgate.net For instance, some pyrazoline-based materials are known for their strong blue or green light emission, a critical component for full-color displays and solid-state lighting. researchgate.netresearchgate.net

While direct studies on 1-benzyl-5-methyl-3-nitro-1H-pyrazole in OLEDs are not prominent, its structural components suggest potential research avenues. The pyrazole core provides a stable, electron-rich framework. However, the presence of the 3-nitro group, a strong electron-withdrawing moiety, would significantly influence the molecule's electronic properties. researchgate.net This could lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), potentially shifting the emission color. In some material designs, electron-withdrawing groups are intentionally used to achieve deep-blue emission. nih.gov Therefore, this compound and its derivatives could be explored as either host materials or specialized emitters in bipolar, non-doped OLED architectures. nih.gov

Role in Semiconductor Materials Research

The field of organic semiconductors is continually searching for new molecular structures with tunable electronic properties. Pyrazole derivatives have emerged as promising candidates due to their inherent aromaticity and the ability to facilitate charge transport. ias.ac.in Research has shown that some pyrazoline derivatives exhibit bipolar semiconducting properties, meaning they can transport both holes and electrons, a valuable characteristic for simplifying device architecture. researchgate.net

The electronic nature of this compound makes it an interesting target for semiconductor research. The nitro group drastically reduces the electron density of the pyrazole ring, which could impart n-type (electron-transporting) characteristics to the material. The development of stable and efficient n-type organic semiconductors remains a challenge, and pyrazole derivatives offer a synthetically accessible platform to explore. The combination of the electron-deficient nitropyrazole core with other electron-rich moieties could lead to novel donor-acceptor molecules with tailored band gaps and charge transport properties suitable for applications in organic field-effect transistors (OFETs) and photovoltaic devices. researchgate.net

Application in Polymeric Systems and Coatings

Pyrazole derivatives are not only used as small molecules but also as building blocks (monomers) for functional polymers. mdpi.comias.ac.in Polyamides and other polymers incorporating pyrazole units in their backbone have been synthesized, exhibiting high thermal stability and unique optical properties. ias.ac.in These pyrazole-containing polymers have potential applications as advanced coatings, membranes, or in the formulation of liquid crystals. ias.ac.ingoogle.com

For this compound, incorporation into a polymer chain could be achieved by first modifying the molecule to include reactive functional groups. Such pyrazole-based polymers could be designed for specific functions. For example, polymers containing nitroaromatic groups are studied for their ability to detect explosives through fluorescence quenching. A polymer system functionalized with this nitropyrazole derivative could potentially be developed as a sensory coating. Furthermore, poly(oxyalkylated) pyrazoles have been patented for their use as corrosion inhibitors, suggesting that pyrazole-based polymeric coatings could offer protective properties for metal surfaces. google.com

Potential as Optical Materials (e.g., Dyes, Brightening Agents)

The pyrazole scaffold is the basis for a wide range of compounds with interesting optical properties. nih.gov Pyrazoline derivatives, in particular, are known for their strong fluorescence and have been used commercially as optical brightening agents in textiles and as fluorescent dyes. researchgate.net The photophysical properties, such as absorption and emission wavelengths, can be tuned by altering the substituents on the pyrazole ring. researchgate.netresearchgate.net This has led to the development of pyrazole-based fluorescent probes for bioimaging and chemical sensing. nih.gov

The 3-nitro group in this compound is expected to act as a fluorescence quencher. While this diminishes its potential as a conventional dye, this property can be harnessed for "turn-on" or "turn-off" sensory applications. nih.gov For example, a probe's fluorescence might be quenched by the nitro group but restored upon reaction with a specific analyte. Additionally, molecules with strong electron donor and acceptor groups, like nitropyrazoles, are investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical data storage and image processing. nih.gov

TABLE 1: Optical Properties of Selected Pyrazole Derivatives
Compound ClassKey FeatureObserved Optical PropertyPotential ApplicationReference
Pyrazoline Derivatives1,3,5-triaryl structureStrong blue-green fluorescence, high quantum yieldOLED emitters, Optical brightening agents researchgate.net
Pyrazoline Oxadiazole DerivativesContains benzothiazole (B30560) or benzene (B151609) groupFluorescence emission in the 410-450 nm rangeOrganic electroluminescent materials researchgate.net
Pyrazoloquinoline DerivativesFused heterocyclic systemExhibits electroluminescenceLuminescent diodes (OLEDs) researchgate.net
Eu(III) Complex of a Pyrazole DerivativePhosphorescent metal complexEmission at 612 nm (NIR)Deep tissue bioimaging probes nih.gov

Agrochemical Development

The pyrazole heterocycle is a well-established and highly successful scaffold in modern agrochemical research. clockss.orgnih.gov Numerous commercial pesticides, including herbicides, fungicides, and insecticides, are based on a pyrazole core, demonstrating its importance in crop protection. clockss.orgsemanticscholar.org

Investigation as Components in Crop Protection Agents

The discovery of highly active pyrazole derivatives has led to significant advancements in controlling weeds, fungal diseases, and insect pests. clockss.org For instance, pyrazole derivatives are the basis for major classes of herbicides that act by inhibiting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase (PPO). clockss.orgacs.org In the realm of insecticides, the "fiprole" class, which includes the widely used insecticide fipronil, features a pyrazole core and acts by blocking GABA-gated chloride channels in insects. clockss.org

Given this history, novel pyrazole structures like this compound are of significant interest for screening programs aimed at discovering new crop protection agents. Structure-activity relationship studies have shown that specific substitutions on the pyrazole ring are critical for biological activity. For example, research on pyranopyrazole derivatives indicated that having a phenyl group at the N-1 position, similar to the benzyl (B1604629) group in the target compound, significantly enhanced both herbicidal and insecticidal activity. ekb.eg The presence of a nitro group is also a feature in some bioactive molecules, and its strong electron-withdrawing nature could play a key role in binding to a biological target. Therefore, this compound and its analogues are logical candidates for synthesis and evaluation as potential new herbicides or insecticides. nih.govresearchgate.net

TABLE 2: Examples of Pyrazole Derivatives in Agrochemicals
Compound/ClassTypeMode of ActionReference
BenzofenapHerbicideHPPD inhibitor researchgate.net
PyrasulfotoleHerbicideHPPD inhibitor acs.org
Pyraflufen-ethylHerbicidePPO inhibitor clockss.org
FipronilInsecticideGABA-gated chloride channel blocker clockss.org
PenthiopyradFungicideSuccinate dehydrogenase inhibitor semanticscholar.org
PyrazoxyfenHerbicideNot specified researchgate.net

Research in Novel Herbicide and Fungicide Formulations

The pyrazole scaffold is a well-established pharmacophore in the development of agrochemicals due to its broad spectrum of biological activities. nih.govnih.govresearchgate.net Research into pyrazole derivatives has led to the discovery of compounds with significant herbicidal and fungicidal properties. nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com

While specific studies on the herbicidal and fungicidal activities of this compound are not extensively documented in the reviewed literature, the general class of pyrazole derivatives has shown considerable promise. For instance, novel phenylpyrazole derivatives incorporating strobilurin moieties have been synthesized and demonstrated high herbicidal properties against Amaranthus retroflexus. acs.org Another study on 6-aryl-2-picolinic acid herbicides, which are a type of auxin herbicide, showed that the introduction of a pyrazolyl group at the 6-position could be a viable strategy for discovering new synthetic auxin herbicides. mdpi.com In one study, compound V-8, a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative, exhibited better post-emergence herbicidal activity than the commercial herbicide picloram (B1677784) at a dosage of 300 g/ha, while also being safe for crops like corn, wheat, and sorghum at this concentration. mdpi.com

In the realm of fungicides, pyrazole derivatives have also shown significant potential. A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and tested against various phytopathogenic fungi. nih.gov One of the isoxazole (B147169) pyrazole carboxylate derivatives, 7ai, displayed strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov Another study focusing on pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety found that some of these compounds exhibited obvious fungicidal activities, with compounds 10d and 10e showing comparable activity against Gaeumannomyces graminis var. tritici as the commercial fungicide pyraclostrobin. researchgate.net The introduction of fluorine atoms into pyrazole aldehydes has also been explored, with some derivatives showing moderate activity against Sclerotinia sclerotiorum and F. culmorum. mdpi.com

The herbicidal and fungicidal efficacy of pyrazole derivatives is often attributed to their ability to inhibit crucial enzymes in pathogens. For example, some pyrazole-based herbicides are known to target the enzyme protoporphyrinogen oxidase (PPO). researchgate.netnih.gov The structural features of the pyrazole ring and its substituents play a crucial role in determining the biological activity.

Table 1: Herbicidal and Fungicidal Activity of Selected Pyrazole Derivatives

Compound ClassTarget OrganismActivity MetricResultCitation
Phenylpyrazole with strobilurin moietyAmaranthus retroflexusHerbicidal ActivityGood inhibition acs.org
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidBroadleaf weedsHerbicidal ActivityBetter than picloram at 300 g/ha mdpi.com
Isoxazolol pyrazole carboxylateRhizoctonia solaniEC500.37 µg/mL nih.gov
Pyrazole with 1,2,3,4-tetrahydroquinolineG. graminis var. triticiFungicidal ActivityComparable to pyraclostrobin researchgate.net
Fluorinated pyrazole aldehydesS. sclerotiorum, F. culmorumFungicidal ActivityModerate inhibition mdpi.com

Analytical Chemistry Methodologies

The accurate detection and quantification of chemical compounds are crucial for research, quality control, and environmental monitoring. The development of analytical methodologies for this compound would likely draw upon established techniques for similar pyrazole and nitroaromatic compounds.

While specific protocols for this compound are not detailed in the available literature, general methods for pyrazole and nitroaromatic compounds are well-established. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of pyrazole derivatives. sielc.comijcpa.in For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can be employed for the separation of pyrazole compounds. sielc.comijcpa.in Detection is typically carried out using a UV detector. ijcpa.in

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds, including pyrazole derivatives. nih.govyoutube.com For pyrazoles, derivatization may sometimes be necessary to improve volatility and chromatographic performance. nih.gov Nitrogen-specific detectors can enhance the sensitivity and specificity of GC methods for nitrogen-containing compounds like pyrazoles. nih.gov

The nitroaromatic nature of this compound suggests that techniques developed for the analysis of other nitroaromatic compounds would be applicable. Mass spectrometry (MS) is a key tool for the structural elucidation and quantification of these compounds. nih.govnih.govdtic.mil Electrospray ionization (ESI) tandem mass spectrometry (ESI-MS/MS) can be used to investigate the ionization and fragmentation behavior of nitroaromatic compounds, which is essential for developing robust analytical methods. nih.gov The fragmentation patterns, often involving the loss of NO₂ and NO, can provide valuable structural information. nih.gov

The separation of pyrazole isomers can be a significant challenge in synthetic and analytical chemistry. Chromatographic techniques are central to addressing this. Column chromatography is a fundamental method for the separation of pyrazole isomers, often using silica (B1680970) gel as the stationary phase. nih.gov

HPLC methods, as mentioned earlier, are highly effective for the separation of pyrazoles. The choice of column, mobile phase composition, and detector are critical parameters that need to be optimized for a specific separation. sielc.comijcpa.in For example, a reverse-phase HPLC method was successfully used to separate 1-benzyl-1H-pyrazol-5-amine. sielc.com Micellar electrokinetic chromatography (MEKC) has also been shown to be effective for the separation of pyrazole-labeled carbohydrates. nist.gov

In GC, the choice of the column's stationary phase is crucial for achieving the desired separation of isomers. nist.gov For complex mixtures, multidimensional GC techniques can provide enhanced resolution.

Corrosion Inhibition Studies

The use of organic compounds as corrosion inhibitors for metals, particularly in acidic environments, is a well-researched area. nih.gov Pyrazole derivatives have shown significant promise as effective corrosion inhibitors for steel due to their molecular structure. acs.orgnih.govresearchgate.netnih.govqu.edu.qaacs.org

The effectiveness of pyrazole derivatives as corrosion inhibitors is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.govresearchgate.netqu.edu.qa This adsorption process is influenced by several factors, including the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.

The pyrazole ring itself, with its π-electrons and heteroatoms (nitrogen), plays a crucial role in the adsorption process. nih.gov The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring can interact with the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. This process is often described as chemisorption. Additionally, electrostatic interactions between the charged inhibitor molecules and the charged metal surface can lead to physisorption.

Studies on other pyrazole derivatives have shown that their adsorption on steel surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govqu.edu.qa

The performance of pyrazole derivatives as corrosion inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. nih.govresearchgate.netqu.edu.qa

Potentiodynamic polarization studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many pyrazole derivatives, a mixed-type inhibition mechanism is observed, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.netqu.edu.qa

EIS is used to study the properties of the protective film formed by the inhibitor on the metal surface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor are indicative of effective corrosion inhibition. qu.edu.qa

While specific data for this compound is not available, studies on similar compounds provide an indication of the potential performance. For example, two pyrazole derivatives, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6), showed high inhibition efficiencies of 90.1% and 91.8%, respectively, for carbon steel in 1 M HCl at a concentration of 10⁻³ M. nih.govnih.govacs.org Another study on two dimethyl-1H-pyrazole derivatives reported maximum inhibition efficiencies of 80% and 94%. qu.edu.qa

Table 2: Corrosion Inhibition Performance of Selected Pyrazole Derivatives on Steel in HCl

InhibitorConcentration (M)Inhibition Efficiency (%)TechniqueCitation
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³90.1Weight Loss nih.govacs.org
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³91.8Weight Loss nih.govacs.org
(E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP)10⁻³80Electrochemical qu.edu.qa
E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP)10⁻³94Electrochemical qu.edu.qa

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches in Synthesis

The future synthesis of 1-benzyl-5-methyl-3-nitro-1H-pyrazole is expected to align with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. nih.gov Traditional synthesis methods for pyrazole (B372694) derivatives often involve hazardous solvents and harsh conditions. researchgate.net Research is now moving towards more sustainable alternatives. nih.govresearchgate.net

Emerging eco-friendly strategies that could be adapted for this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyrazole derivatives. rsc.orgrsc.org

Ultrasound-Assisted Synthesis (Sonication): Utilized as a green technique, ultrasound irradiation can promote reactions under milder conditions, often leading to higher yields and shorter reaction times. rsc.orgnih.gov It has been successfully used for synthesizing various pyrazole derivatives. ccspublishing.org.cnorientjchem.org

Solvent-Free Reactions: Techniques like grinding reactants together in the absence of a solvent (mechanochemistry) represent a highly sustainable approach, minimizing waste and avoiding the use of volatile organic compounds. researchgate.netrsc.org

Use of Green Solvents: When a solvent is necessary, future research will likely explore benign options such as water, polyethylene glycol (PEG), or ionic liquids, which have been successfully used for other pyrazole syntheses. ccspublishing.org.cnias.ac.in

Catalyst-Free Approaches: Developing synthetic routes that proceed efficiently without the need for a catalyst is another key area of green chemistry that could be applied. mdpi.com

Table 1: Comparison of Potential Green Synthesis Methods
TechniquePrimary AdvantagePotential Benefit for SynthesisReference
Microwave IrradiationRapid heating, reduced reaction timeHigh-speed, efficient production rsc.orgrsc.org
Ultrasound Assistance (Sonication)Enhanced reaction rates at milder temperaturesEnergy efficiency, suitable for heat-sensitive steps nih.gov
Solvent-Free GrindingEliminates solvent wasteMaximizes atom economy, environmentally benign researchgate.net
Ionic Liquids as Solvents/CatalystsLow volatility, reusableCreates a recyclable reaction system ias.ac.injetir.org

Development of Novel Analytical Techniques for Compound Characterization

While standard analytical techniques are fundamental, future research will focus on developing more sophisticated and efficient methods for the characterization of this compound and its potential byproducts. Unambiguous structural confirmation and purity assessment are critical for any subsequent application.

Future opportunities in this area include:

Advanced NMR Spectroscopy: Beyond standard 1D ¹H and ¹³C NMR, the application of two-dimensional (2D) NMR techniques will be crucial for definitive structural elucidation, especially for complex derivatives. Multinuclear NMR (¹⁴N, ¹⁵N) could provide deeper insights into the electronic environment of the pyrazole ring. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): This technique will be essential for confirming the elemental composition with high accuracy and for identifying trace impurities or degradation products.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure provides the ultimate confirmation of molecular geometry, bond lengths, and angles, which is invaluable for computational modeling and understanding intermolecular interactions. researchgate.netmdpi.com

Hyphenated Chromatographic Techniques: The development of advanced liquid chromatography (LC) and gas chromatography (GC) methods, coupled with mass spectrometry (LC-MS, GC-MS), will be vital for separating complex reaction mixtures and performing quantitative analysis. The use of techniques like thin-layer chromatography (TLC) will continue to be important for routine reaction monitoring. researchgate.netmdpi.com

Table 2: Advanced Analytical Techniques for Characterization
TechniquePurposeInformation GainedReference
2D NMR SpectroscopyDefinitive structural confirmationCorrelation of atoms within the molecule ekb.eg
Single-Crystal X-ray DiffractionAbsolute molecular structure3D arrangement, bond lengths, and angles researchgate.net
High-Resolution Mass Spectrometry (HRMS)Precise mass determinationElemental formula confirmation, impurity identification researchgate.net
LC-MS/GC-MSSeparation and identification of componentsPurity assessment and byproduct analysis

Exploration of New Applications in Specialized Chemical Fields

The unique structural combination of the pyrazole core, nitro group, and benzyl (B1604629) substituent suggests that this compound could have significant potential in several specialized fields.

Energetic Materials: Nitropyrazole derivatives are a well-established class of energetic compounds. nih.gov The presence of the nitro group, a key component for energetic performance, indicates that this compound could be investigated as a potential melt-cast explosive, propellant, or pyrotechnic agent. researchgate.netmdpi.com Future work would involve characterizing its thermal stability, density, and detonation properties. researchgate.netnih.gov

Medicinal Chemistry: Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov Research could explore the potential of this compound as a scaffold for developing new therapeutic agents. Its activity could be screened against various biological targets like kinases or microbial enzymes. nih.gov

Agrochemicals: Structurally related benzyl pyrazole compounds are used as intermediates for herbicides and fungicides. chemimpex.comchemimpex.com The compound could be evaluated for its potential as a novel pesticide, herbicide, or plant growth regulator, contributing to advancements in crop protection. chemimpex.com

Table 3: Potential Future Applications
FieldRationaleKey Research ObjectiveReference
Energetic MaterialsPresence of a nitropyrazole coreEvaluate thermal stability and detonation performance researchgate.netnih.gov
Medicinal ChemistryPyrazole is a common pharmacophoreScreen for anticancer, antimicrobial, and anti-inflammatory activity nih.govnih.gov
AgrochemicalsStructural similarity to existing pesticidesTest for herbicidal, fungicidal, and insecticidal properties chemimpex.comchemimpex.com

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and potential applications of this compound before engaging in extensive lab work, thereby saving time and resources.

Density Functional Theory (DFT): DFT calculations can be used to predict the compound's molecular geometry, vibrational frequencies (to compare with IR spectra), and electronic properties, providing fundamental insights into its stability and reactivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a series of related derivatives are synthesized, QSAR models can be built to correlate their structural features with observed biological activity (e.g., anticancer or antimicrobial potency). journal-academia.comej-chem.org This allows for the rational design of more potent compounds. nih.gov

Molecular Docking: To explore its medicinal potential, the compound can be virtually docked into the active sites of known protein targets (such as enzymes or receptors). nih.govresearchgate.net This can predict binding affinity and interaction modes, helping to identify likely biological targets. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be run to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the interaction. nih.gov

Table 4: Computational Modeling for Predictive Research
Modeling TechniquePredictive GoalPotential ImpactReference
Density Functional Theory (DFT)Predict molecular structure and reactivityGuide synthesis and understand fundamental properties mdpi.com
QSARCorrelate structure with biological activityRational design of more effective derivatives journal-academia.comnih.gov
Molecular DockingPredict binding to biological targetsIdentify potential therapeutic applications nih.govnih.gov
Molecular Dynamics (MD)Simulate the stability of molecular interactionsValidate docking results and understand binding dynamics nih.gov

Interdisciplinary Research Synergies

The most significant breakthroughs for this compound will likely emerge from collaborations across different scientific disciplines. The complexity of moving a compound from initial synthesis to a final application requires a multifaceted approach.

Chemistry and Chemical Engineering: Organic chemists focused on green synthesis (8.1) can collaborate with chemical engineers to scale up the most promising, sustainable reactions for potential industrial production.

Computational and Medicinal Chemistry: Computational chemists can use modeling (8.4) to predict promising drug candidates based on the pyrazole scaffold, which can then be synthesized and tested by medicinal chemists and pharmacologists to validate their biological activity (8.3).

Materials Science and Analytical Chemistry: Materials scientists investigating energetic properties (8.3) will rely on analytical chemists to provide detailed characterization and purity data (8.2) to ensure safety and performance.

Agrochemical Science and Environmental Science: The development of new pesticides or herbicides (8.3) must be paired with studies on their environmental fate and toxicity, requiring synergy between agrochemical researchers and environmental scientists.

By fostering these interdisciplinary partnerships, the scientific community can efficiently explore the full spectrum of opportunities presented by this compound, transforming it from a single molecule into a platform for innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.